Enhanced Lipophilicity (Log P Comparison)
The target compound exhibits a calculated Log P of –0.177 , which is approximately 0.56 Log P units higher than the –0.743 Log P of the structurally closest analog, 2-amino-4-methylpyrimidine-5-carboxylic acid [1]. This difference indicates greater membrane permeability potential and a more favorable distribution coefficient for lead optimization programs.
| Evidence Dimension | Lipophilicity (calculated Log P) |
|---|---|
| Target Compound Data | Log P = –0.177 |
| Comparator Or Baseline | 2-amino-4-methylpyrimidine-5-carboxylic acid: Log P = –0.743 (Chembase CBID:14864) |
| Quantified Difference | ΔLog P ≈ +0.57 (target more lipophilic) |
| Conditions | Calculated partition coefficients (ChemAxon software) as reported on vendor and database pages. |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability and oral absorption, making the dimethylamino derivative a more suitable choice for early-stage medicinal chemistry programs targeting intracellular targets.
- [1] Chembase, 2-amino-4-methylpyrimidine-5-carboxylic acid Property Data, CBID:14864, accessed 2026-05. View Source
